molecular formula C11H15NO4 B122875 3-O-Methylmethyldopa CAS No. 6739-31-7

3-O-Methylmethyldopa

Katalognummer: B122875
CAS-Nummer: 6739-31-7
Molekulargewicht: 225.24 g/mol
InChI-Schlüssel: BQHWFYPBSKGBMV-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-alpha-methyl-L-tyrosine is an L-tyrosine derivative where the tyrosine skeleton is substituted with a methoxy group at the C-3 position of the phenyl ring and a methyl group at the alpha carbon. It can also be regarded as a 3-O-methyl, alpha-methyl derivative of L-dopa . This compound is known for its role in various biochemical processes and its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-alpha-methyl-L-tyrosine has several scientific research applications:

Wirkmechanismus

Target of Action

3-O-Methylmethyldopa primarily targets the enzyme catechol-O-methyltransferase (COMT) during its synthesis . COMT plays a crucial role in the methylation of L-DOPA, a drug used in the treatment of Parkinson’s disease .

Mode of Action

The compound is produced by the methylation of L-DOPA by COMT . The necessary cofactor for this enzymatic reaction is s-adenosyl methionine (SAM) . It competitively inhibits the pharmacodynamics of L-DOPA and dopamine .

Biochemical Pathways

One of the main metabolic pathways of L-DOPA involves its decarboxylation, and the other is O-methylation . In the latter, this compound is formed. This metabolite competes with L-DOPA for the blood-brain barrier transporter system .

Pharmacokinetics

This compound has a longer half-life (approximately 15 hours) than L-DOPA’s half-life, which is about one hour . This means that it accumulates in the plasma and the brain of chronic L-DOPA therapy patients .

Result of Action

Recent studies suggest that this compound has some effects on the chronic treatment of L-DOPA . These include higher levels of dyskinesia, L-DOPA related motor dysfunction, inhibition of striatal uptake of tyrosine, and inhibition of dopamine release .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of the cofactor SAM is necessary for the enzymatic reaction that produces this compound . Additionally, the compound’s action can be modulated by drugs like tolcapone, which inhibit the activity of COMT .

Biochemische Analyse

Biochemical Properties

3-O-Methylmethyldopa is involved in several biochemical reactions. It is produced by the methylation of L-DOPA, catalyzed by the enzyme catechol-O-methyltransferase (COMT), with S-adenosyl methionine (SAM) serving as a cofactor . This compound interacts with various biomolecules, including enzymes and proteins. For instance, it competes with L-DOPA for the blood-brain barrier transporter system and inhibits the release of dopamine . Additionally, this compound has been shown to inhibit the uptake of tyrosine in the striatum .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It has been observed to inhibit the neuroprotective effects of L-DOPA on dopaminergic neurons by competing with L-DOPA for uptake into astrocytes . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to increase homocysteine levels, which can induce cardiovascular disease and neuronal damage .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to and inhibits the enzyme catechol-O-methyltransferase (COMT), which is responsible for the methylation of L-DOPA . This inhibition leads to a decrease in the levels of dopamine and an increase in the levels of this compound. Additionally, this compound has been shown to inhibit the release of dopamine and the uptake of tyrosine in the striatum .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has a longer half-life (approximately 15 hours) compared to L-DOPA (about one hour), leading to its accumulation in the plasma and brain of patients undergoing chronic L-DOPA therapy . Over time, elevated levels of this compound have been associated with higher levels of dyskinesia and L-DOPA-related motor dysfunction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it competes with L-DOPA for uptake into astrocytes, inhibiting the neuroprotective effects of L-DOPA on dopaminergic neurons . At higher doses, this compound has been associated with toxic effects, such as oxidative DNA damage, decreased locomotor activities, and diminished mitochondrial membrane potential .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily produced by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase (COMT), with S-adenosyl methionine (SAM) serving as a cofactor . This compound can also undergo transamination and demethylation . Additionally, it has been reported to inhibit the uptake of tyrosine in the striatum .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It competes with L-DOPA for the blood-brain barrier transporter system, affecting its localization and accumulation in the brain . This compound is also transported into astrocytes, where it inhibits the uptake of L-DOPA and the release of glutathione .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound is primarily localized in the cytoplasm of astrocytes, where it competes with L-DOPA for uptake and inhibits the release of glutathione . Additionally, it has been reported to inhibit the uptake of tyrosine in the striatum .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-alpha-methyl-L-tyrosine typically involves the methylation of L-dopa. One common method includes the use of methyl iodide and a base such as potassium carbonate to introduce the methoxy group at the C-3 position. The alpha-methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production of 3-Methoxy-alpha-methyl-L-tyrosine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-alpha-methyl-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohols, and various substituted phenylalanine derivatives .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-11(12,10(14)15)6-7-3-4-8(13)9(5-7)16-2/h3-5,13H,6,12H2,1-2H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHWFYPBSKGBMV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)OC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)OC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80986671
Record name 3-Methoxy-alpha-methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80986671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6739-31-7
Record name 3-Methoxy-α-methyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6739-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-O-Methylmethyldopa
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006739317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-alpha-methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80986671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-α-methyl-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-O-METHYLMETHYLDOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87SI2AOH39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-alpha-methyl-L-tyrosine
Reactant of Route 2
Reactant of Route 2
3-Methoxy-alpha-methyl-L-tyrosine
Reactant of Route 3
3-Methoxy-alpha-methyl-L-tyrosine
Reactant of Route 4
3-Methoxy-alpha-methyl-L-tyrosine
Reactant of Route 5
3-Methoxy-alpha-methyl-L-tyrosine
Reactant of Route 6
3-Methoxy-alpha-methyl-L-tyrosine
Customer
Q & A

Q1: What is the significance of 3-O-Methylmethyldopa in pharmaceutical analysis?

A1: this compound is identified as a potential contaminant in methyldopa drug substances. [] This highlights the importance of sensitive analytical methods to ensure drug quality and patient safety. High-performance liquid chromatography (HPLC) methods, particularly those employing reverse-phase C18 columns and UV detection, have proven effective in detecting and quantifying trace amounts of this compound in methyldopa formulations. [] This ensures that the final drug product meets the required purity standards.

Q2: Can you elaborate on the chromatographic behavior of this compound and its implications?

A2: Research indicates that this compound, similar to its parent compound methyldopa, can exist in various ionic forms depending on the pH of the solution. [] This characteristic is crucial in analytical techniques like ion-pair high-performance liquid chromatography. The use of anionic ion-pairing reagents, such as sodium heptanesulfonate, allows for the separation and individual detection of these different ionic forms based on their specific interactions with the reagent. [] This ability to separate ionic forms is essential not just for identifying this compound but also for understanding the behavior and properties of methyldopa in different chemical environments.

Q3: How is this compound differentiated from methyldopa and its metabolites in biological samples?

A3: High-performance liquid chromatography with dual working electrode coulometric detection is a powerful technique for the simultaneous determination of methyldopa, its metabolite (dihydroxyphenylacetic acid), and potentially co-eluting compounds like this compound in biological matrices. [] This method utilizes a specific electrochemical detection method that offers high sensitivity and selectivity. The dual electrode system allows for the measurement of both oxidation and reduction currents, providing a unique electrochemical fingerprint for each compound and ensuring accurate identification and quantification even in complex mixtures. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.